molecular formula C10H9ClN2O3 B1474049 1-(2-Chloroisonicotinoyl)azetidine-3-carboxylic acid CAS No. 1697226-73-5

1-(2-Chloroisonicotinoyl)azetidine-3-carboxylic acid

Cat. No.: B1474049
CAS No.: 1697226-73-5
M. Wt: 240.64 g/mol
InChI Key: BJPWVSUEBGDDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroisonicotinoyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H9ClN2O3 and its molecular weight is 240.64 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 1-(2-Chloroisonicotinoyl)azetidine-3-carboxylic acid is the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . PROTACs, on the other hand, are a class of drugs that work by tagging a protein for degradation .

Mode of Action

This compound acts as a non-cleavable linker in the synthesis of ADCs . It connects the antibody to the cytotoxic drug, allowing the drug to be delivered directly to the target cancer cells . In the case of PROTACs, it serves as an alkyl chain-based linker, connecting the ligand for an E3 ubiquitin ligase and the ligand for the target protein . This enables the PROTAC to selectively degrade target proteins .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of adcs and protacs . These drugs, in turn, can affect a variety of biochemical pathways depending on the specific target protein they are designed to act upon .

Pharmacokinetics

As a component of adcs and protacs, its pharmacokinetic properties would largely depend on the properties of the overall drug molecule .

Result of Action

The result of the action of this compound is the successful synthesis of ADCs and PROTACs . These drugs can then exert their therapeutic effects, such as targeted killing of cancer cells in the case of ADCs, or selective degradation of target proteins in the case of PROTACs .

Action Environment

The action environment of this compound is typically a laboratory or industrial setting where ADCs and PROTACs are synthesized . The efficacy and stability of the compound, as well as the final drug products, can be influenced by various factors such as temperature, pH, and the presence of other chemicals .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Chloroisonicotinoyl)azetidine-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including organ damage and alterations in normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations . This can have downstream effects on cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution pattern can influence the compound’s efficacy and toxicity, as it determines the concentration of the compound in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

1-(2-chloropyridine-4-carbonyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c11-8-3-6(1-2-12-8)9(14)13-4-7(5-13)10(15)16/h1-3,7H,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPWVSUEBGDDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=NC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.